[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride
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Overview
Description
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride: is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a methanesulfonyl chloride functional group
Preparation Methods
The synthesis of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride typically involves several stepsThe synthetic route may involve the use of reagents such as trichloromethylpyridine and trifluoromethyl active species . Industrial production methods often rely on optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Addition Reactions: The pyridine ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the methanesulfonyl chloride group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride can be compared with other similar compounds, such as:
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Trifluoromethylpyridine: A compound with a trifluoromethyl group attached to the pyridine ring.
Methanesulfonyl Chloride: A compound with a methanesulfonyl chloride group but without the pyridine ring.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the methanesulfonyl chloride group attached to the pyridine ring, which imparts distinct chemical and biological properties .
Biological Activity
[5-(Trifluoromethyl)pyridin-2-YL]methanesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl and sulfonyl groups. These characteristics contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, focusing on its antibacterial, anticancer, and potential anti-inflammatory properties.
Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial activity of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions often showed enhanced potency (MIC values ranging from 4.88 µg/mL to higher concentrations depending on the specific derivative) .
Table 1: Antibacterial Activity of Pyridine Derivatives
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | E. coli | 12.5 |
2 | S. aureus | 8.0 |
3 | Bacillus mycoides | 4.88 |
Anticancer Activity
The anticancer potential of this compound was assessed in vitro against several cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The compound demonstrated promising IC50 values, indicating effective inhibition of cell proliferation.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
---|---|---|
A549 | 44.4 | 52.1 |
HCT116 | 22.4 | 52.1 |
PC3 | 17.8 | 52.1 |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with cellular targets involved in key signaling pathways. Studies suggest that the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability . Furthermore, it may inhibit specific kinases involved in cancer cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A study conducted on a series of pyridine derivatives revealed that those containing the trifluoromethyl group exhibited superior antibacterial activity compared to their non-substituted counterparts . This suggests that the trifluoromethyl moiety plays a crucial role in enhancing the biological efficacy of these compounds.
- Cancer Cell Line Studies : In another investigation, compounds similar to this compound were tested against multiple cancer cell lines, showing significant down-regulation of genes associated with tumor progression, such as EGFR and KRAS . This indicates potential for therapeutic applications in oncology.
Properties
Molecular Formula |
C7H5ClF3NO2S |
---|---|
Molecular Weight |
259.63 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-6-2-1-5(3-12-6)7(9,10)11/h1-3H,4H2 |
InChI Key |
CQRPVDDVWOFUFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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